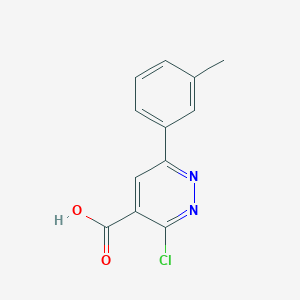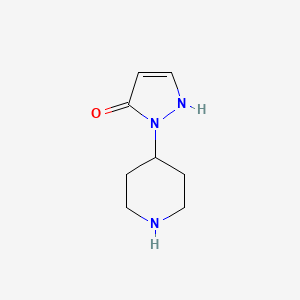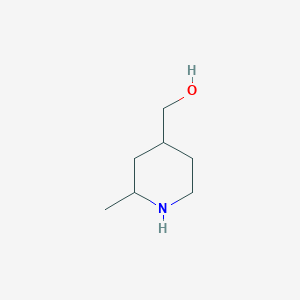![molecular formula C11H8F2N2O2 B1472412 Ácido 1-[(3,5-difluorofenil)metil]-1H-pirazolo-4-carboxílico CAS No. 1528501-29-2](/img/structure/B1472412.png)
Ácido 1-[(3,5-difluorofenil)metil]-1H-pirazolo-4-carboxílico
Descripción general
Descripción
1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8F2N2O2 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de análogos de Honokiol
Este compuesto se puede utilizar como reactivo en la síntesis de análogos de honokiol . El honokiol es un compuesto natural derivado de la corteza de los árboles de magnolia, y se ha estudiado por sus posibles propiedades anticancerígenas y antiinflamatorias.
Reacciones de homoacoplamiento
También puede participar en reacciones de homoacoplamiento . Estas son reacciones en las que se unen dos moléculas idénticas, a menudo utilizadas en la síntesis de compuestos orgánicos complejos.
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
El compuesto se puede utilizar en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Este es un tipo de reacción química en la que se forma un enlace carbono-carbono mediante la reacción de un ácido bórico con un haluro de arilo o vinilo, catalizada por un complejo de paladio(0).
Reducción enantioselectiva de trifluoroacetofenona con borano
Se puede utilizar en la reducción enantioselectiva de trifluoroacetofenona con borano . Este es un tipo de reacción que se utiliza para producir moléculas quirales, que son moléculas que no se pueden superponer sobre sus imágenes especulares.
Síntesis de fluoróforos
El compuesto se puede utilizar para sintetizar fluoróforos de 1,3,5-triarilpirazoli na . Los fluoróforos son moléculas que pueden volver a emitir luz tras la excitación por la luz. Se utilizan en una variedad de aplicaciones, incluida la imagenología biológica y los diodos orgánicos emisores de luz (OLED).
Síntesis de compuestos de ligandos de tiazacorona de 16 miembros
Se puede utilizar para sintetizar compuestos que contienen un ligando de tiazacorona de 16 miembros . Este tipo de compuestos se utiliza a menudo en química de coordinación y catálisis.
Propiedades
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-9-1-7(2-10(13)3-9)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZBYECWAQLBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


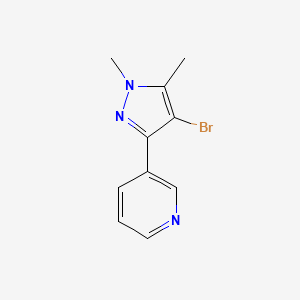
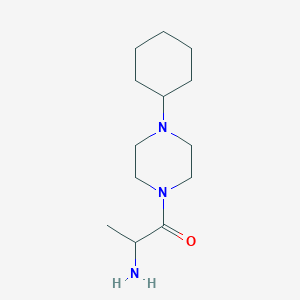
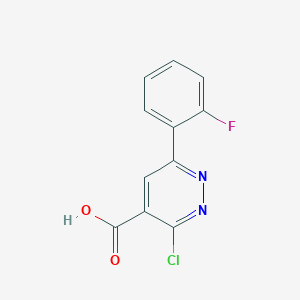
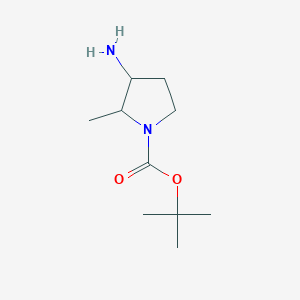
![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)

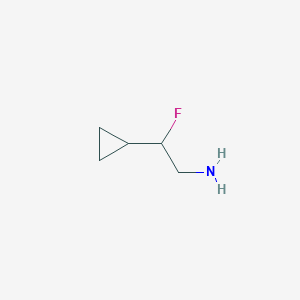
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1472340.png)
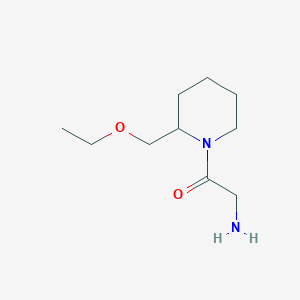
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472342.png)
